molecular formula C17H12N4O7S2 B2683235 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 896016-13-0

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No. B2683235
M. Wt: 448.42
InChI Key: RCEQCZXADREAQX-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C17H12N4O7S2 and its molecular weight is 448.42. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Research on thiadiazoline and pyrazoline heterocycles, which share structural similarities with the specified compound, has demonstrated their inhibitory activities against nitric oxide synthase (NOS). These compounds, synthesized from ethyl 2-nitrobenzoates or substituted nitrobenzaldehydes, show preferential inhibition of neuronal NOS, with significant implications for neurological disorders treatment (Arias et al., 2018).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives, including those structurally related to the compound , involved their use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were characterized by their solid-state structures and evaluated for antioxidant activity, showcasing the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Anti-Helicobacter pylori Activity

Another application involves the synthesis of 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, demonstrating significant in vitro anti-Helicobacter pylori activity. Such research underscores the potential of thiadiazole derivatives in addressing bacterial infections, including those resistant to standard treatments (Mohammadhosseini et al., 2009).

Antimicrobial Activity

The exploration of novel thiazole derivatives as 6-APA (6-acetyl penicillanic acid) mimics highlighted their antimicrobial activity against a range of bacteria and fungi. This study emphasizes the potential of these compounds in developing new antimicrobial agents (Nuha et al., 2021).

Anti-Lung Cancer Activity

Research into fluoro-substituted benzo[b]pyrans, which are structurally related to the compound of interest, has identified compounds with potent anti-lung cancer activity. These findings are pivotal for the development of new chemotherapeutic agents (Hammam et al., 2005).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-12-6-13(23)14(7-27-12)28-15(24)10-3-2-4-11(5-10)21(25)26/h2-7H,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEQCZXADREAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

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